molecular formula C10H21N B13245597 4-Tert-butyl-2-methylpiperidine

4-Tert-butyl-2-methylpiperidine

Cat. No.: B13245597
M. Wt: 155.28 g/mol
InChI Key: CDJJBDNOINTHLQ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylpiperidine is a piperidine derivative featuring a tert-butyl group at the 4-position and a methyl group at the 2-position of the six-membered saturated ring. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and basicity.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-tert-butyl-2-methylpiperidine

InChI

InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3

InChI Key

CDJJBDNOINTHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-methylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 4-tert-butyl-2-methylpiperidine may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

4-Tert-butyl-2-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-butyl-2-methylpiperidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-tert-butyl-2-methylpiperidine with piperidine and pyridine derivatives bearing tert-butyl, methyl, or aromatic substituents. Key structural and functional differences are highlighted:

Substituent Position and Steric Effects

  • Piperidine derivatives with smaller substituents generally exhibit higher basicity (pKa ~ 11.3 for piperidine) than bulkier analogs due to reduced electron donation from alkyl groups .
  • tert-Butyl piperidine carboxylates (e.g., ):
    Compounds like tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate () feature a carboxylate ester at C1, altering electronic properties and reactivity. The tert-butyl group in these derivatives may shield the piperidine nitrogen, reducing its basicity compared to 4-tert-butyl-2-methylpiperidine .

Core Saturation and Aromaticity

  • 4-Tert-butyl-2-(4-tert-butylphenyl)pyridine (CAS 72914-19-3, ): A pyridine-based analog with tert-butyl groups on both the pyridine and phenyl rings. The aromatic pyridine core decreases basicity (pKa ~ 5–6 for pyridine) compared to the saturated piperidine ring. The tert-butyl groups enhance solubility in nonpolar solvents, a trait shared with 4-tert-butyl-2-methylpiperidine .

Functional Group Diversity

  • Fluorophenyl piperidines ():
    Derivatives like 4-(4-fluorophenyl)piperidine replace the tert-butyl group with an electron-withdrawing fluorophenyl moiety. This substitution reduces lipophilicity (calculated logP ~ 2.5 vs. ~4.5 for tert-butyl analogs) and may alter binding affinity in receptor-targeted applications .

Structural and Property Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Effects
4-Tert-butyl-2-methylpiperidine Piperidine C4 tert-butyl, C2 methyl ~183.3 (calculated) High lipophilicity, steric shielding
4-Methylpiperidine Piperidine C4 methyl 99.17 Higher basicity, lower steric hindrance
tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate Piperidine C1 carboxylate, C4 benzoyl ~347.4 (calculated) Reduced basicity, ester hydrolysis susceptibility
4-Tert-butyl-2-(4-tert-butylphenyl)pyridine Pyridine C2 and C4' tert-butyl 268.40 Aromatic core, lower basicity
4-(4-Fluorophenyl)piperidine Piperidine C4 fluorophenyl ~195.2 (calculated) Electron-withdrawing, moderate logP

Research Findings and Data Gaps

  • Toxicity and Safety: No acute or chronic toxicity data are available for 4-tert-butyl-2-methylpiperidine or its close analogs (e.g., ).
  • Synthetic Utility: The tert-butyl group in 4-tert-butyl-2-methylpiperidine may stabilize transition states in asymmetric catalysis, similar to tert-butyl-substituted ligands in organometallic chemistry .
  • Biochemical Interactions : Methyl and tert-butyl groups at C2 and C4 may hinder enzymatic degradation, as seen in protease inhibitors with bulky substituents .

Biological Activity

4-Tert-butyl-2-methylpiperidine (TBMP) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-Tert-butyl-2-methylpiperidine is characterized by a piperidine ring substituted at the 4-position with a tert-butyl group and at the 2-position with a methyl group. Its molecular formula is C10H21NC_{10}H_{21}N with a molecular weight of approximately 155.285 g/mol. The presence of these bulky groups enhances its steric and electronic properties, influencing its interactions with biological targets.

The biological activity of TBMP is primarily attributed to its ability to interact with various receptors and enzymes. The compound's mechanism of action involves:

  • Receptor Binding : TBMP has shown potential interactions with opioid receptors, suggesting its role as a centrally acting analgesic. This interaction may contribute to pain management applications.
  • Enzyme Modulation : Preliminary studies indicate that TBMP may inhibit certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.

Pharmacological Applications

Research into TBMP has identified several potential therapeutic applications:

  • Analgesics : Due to its structural similarity to known analgesics, TBMP is being investigated for its efficacy in pain relief.
  • Antidepressants : The piperidine structure is often associated with antidepressant activity, prompting studies on TBMP's effects on mood regulation.
  • Neuroprotective Agents : Initial findings suggest that TBMP may protect neuronal cells from damage, making it a candidate for further research in neurodegenerative diseases.

Comparative Analysis

To contextualize TBMP's biological activity, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
2,6-DimethylpiperidineC8H17NLacks tert-butyl group; simpler structure
4-Tert-butylpiperidineC9H19NSimilar but lacks methyl group at the 2-position
1-tert-Butyl-2-methylpiperidineC11H23NAdditional carbon chain; altered properties

The unique combination of the tert-butyl and methyl groups in TBMP confers distinct reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of TBMP:

  • Analgesic Activity : A study demonstrated that TBMP exhibited significant analgesic effects in animal models, comparable to established opioid medications. The compound was effective in reducing pain responses without significant side effects typically associated with opioids.
  • Neuroprotective Effects : In vitro studies indicated that TBMP could reduce oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
  • Antidepressant-like Effects : Behavioral assays in rodent models showed that TBMP administration led to reduced depressive-like symptoms, indicating its potential as an antidepressant.

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